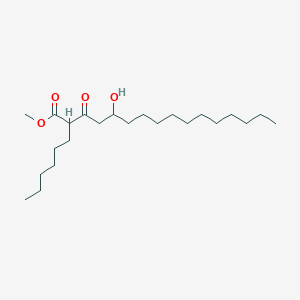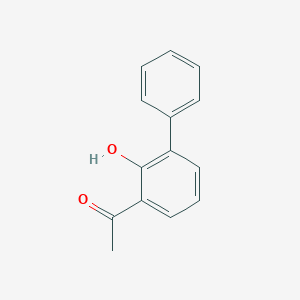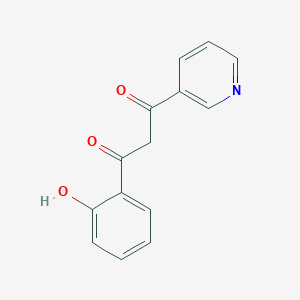
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione, also known as curcumin, is a naturally occurring compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, curcumin has gained attention for its potential therapeutic properties in the field of scientific research.
Wirkmechanismus
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic patients. Additionally, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has been shown to improve cognitive function and memory in Alzheimer's patients.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a low toxicity profile, making it safe for use in experiments. However, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione research. One area of interest is the development of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione analogs with improved solubility and bioavailability. Another area of interest is the use of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione's mechanism of action and its potential therapeutic applications.
Synthesemethoden
Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The most common method of synthesis involves the reaction of ferulic acid and vanillin in the presence of an alkali.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
6296-04-4 |
|---|---|
Produktname |
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione |
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c16-12-6-2-1-5-11(12)14(18)8-13(17)10-4-3-7-15-9-10/h1-7,9,16H,8H2 |
InChI-Schlüssel |
DFFMBOUEZILLNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
Andere CAS-Nummern |
6296-04-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



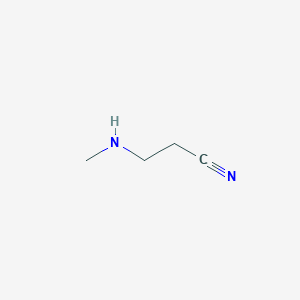
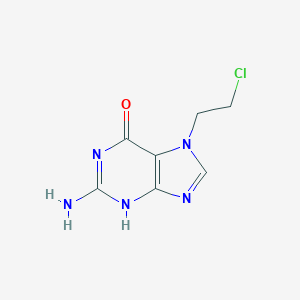
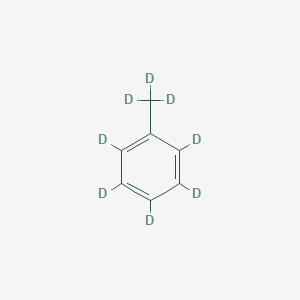
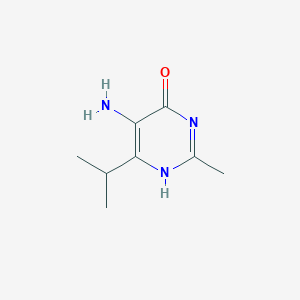
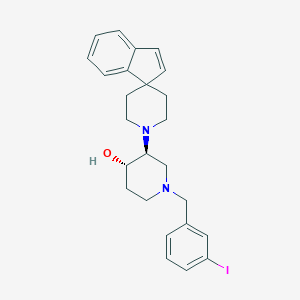
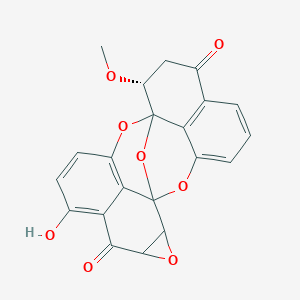
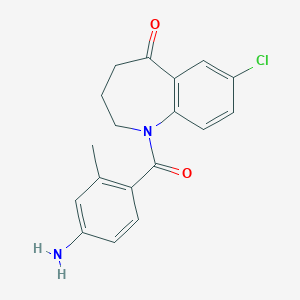
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
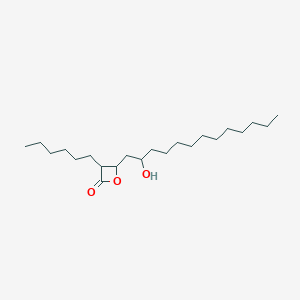
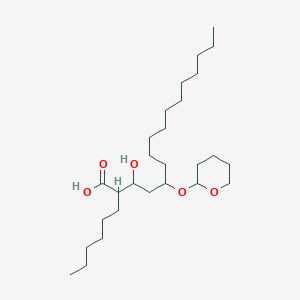
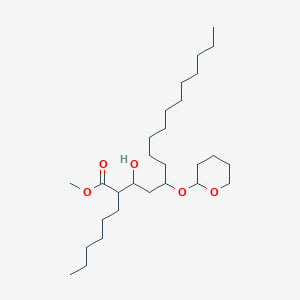
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
